

Technical Guide: Di-2-thienylglycolic Acid Potassium Salt - NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Di-2-thienylglycolic Acid	
	Potassium Salt	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **di-2-thienylglycolic acid potassium salt**. Due to the limited availability of specific experimental data for the potassium salt, this document focuses on the analysis of the free acid, di-2-thienylglycolic acid, and outlines the expected variations for its potassium salt form. This guide also includes detailed, generalized experimental protocols and illustrative diagrams to support research and drug development activities.

Di-2-thienylglycolic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticholinergic agent Tiotropium Bromide, used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Accurate analytical characterization of this intermediate is crucial for quality control and regulatory compliance.

Chemical Information



Property	Value
Chemical Name	2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid potassium salt
Synonyms	Di-2-thienylglycolic acid potassium salt
Molecular Formula	C10H7KO3S2
Molecular Weight	278.4 g/mol
CAS Number (Free Acid)	4746-63-8[3]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for di-2-thienylglycolic acid. For the potassium salt, the carboxylic acid proton signal would be absent, and slight shifts in the adjacent carbons might be observed due to deprotonation.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.6	dd	2H	Thiophene H5
~7.0 - 7.2	m	4H	Thiophene H3, H4
~6.0 (broad)	S	1H	Hydroxyl (-OH)
~13.0 (broad)	S	1H	Carboxylic Acid (- COOH)*

^{*}This peak would be absent in the spectrum of the potassium salt.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)



Chemical Shift (ppm)	Assignment
~175	C=O (Carboxylic Acid)
~145	Thiophene C2
~127	Thiophene C5
~125	Thiophene C4
~124	Thiophene C3
~78	C-OH (Quaternary)

Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of di-2-thienylglycolic acid and its salt.

Table 3: Expected Mass Spectrometry Data

Ionization Mode	Expected m/z	lon
ESI (-)	239.0	[M-H] ⁻ (Free Acid)
ESI (-)	277.9	[M-K] ⁻ + 2H ⁺ (Potassium Salt)
ESI (+)	241.0	[M+H]+ (Free Acid)
ESI (+)	279.0	[M+H]+ (Potassium Salt)

Experimental Protocols

The following are generalized protocols for NMR and mass spectrometry analysis of small organic molecules like di-2-thienylglycolic acid.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]



- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
 DMSO-d₆, CDCl₃, or D₂O for the potassium salt) in a clean, dry vial.[4][6]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]
- Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[5]
- Instrument Setup:
 - The analysis can be performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).
 [7]
 - For the potassium salt in D₂O, a water suppression pulse sequence may be necessary.
- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra at room temperature.
 - For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[8]

Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
 - The sample solution may need to be filtered to remove any particulate matter.
- Instrumentation:
 - A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).



- High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass determination.[9]
- Data Acquisition:
 - Acquire spectra in both positive and negative ion modes to obtain comprehensive data.
 - Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns and confirm the structure.[9]

Visualizations Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a small molecule like **di-2-thienylglycolic acid potassium salt**.



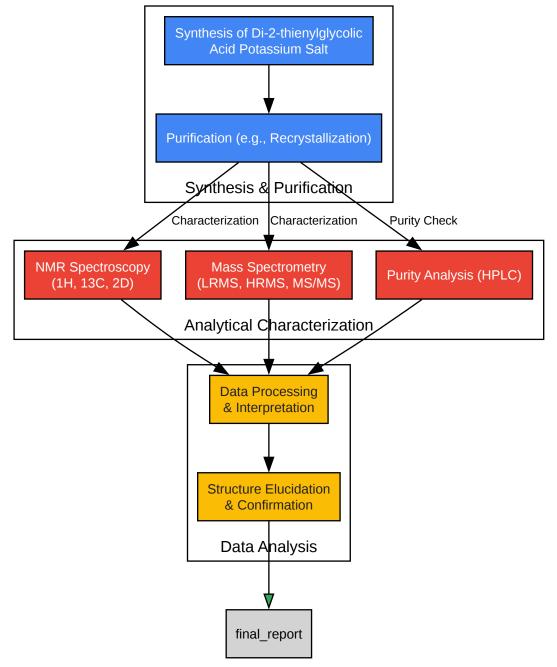


Figure 1: General Experimental Workflow for Compound Characterization

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Caption: Figure 1: General Experimental Workflow for Compound Characterization.

Synthesis Pathway



Di-2-thienylglycolic acid is a crucial intermediate in the synthesis of Tiotropium Bromide. The following diagram outlines this synthetic pathway.

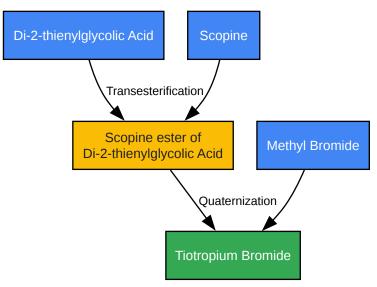


Figure 2: Synthesis of Tiotropium Bromide

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Caption: Figure 2: Synthesis of Tiotropium Bromide.

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